2-Hydroxyxanthone

Description

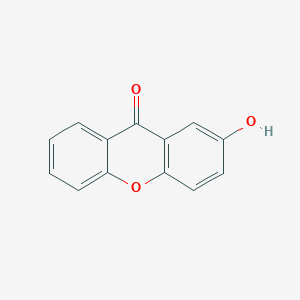

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSACHQJPCNOREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172676 | |

| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1915-98-6 | |

| Record name | 2-Hydroxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1915-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 - 241.5 °C | |

| Record name | 2-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Hydroxyxanthone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyxanthone is a naturally occurring phenolic compound belonging to the xanthone class of secondary metabolites. Exhibiting a range of bioactive properties, this molecule has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. Furthermore, it outlines the general biosynthetic pathway of xanthones, offering a deeper understanding of its formation in nature.

Natural Sources of this compound

This compound has been identified in a variety of higher plants, particularly within the families Clusiaceae and Hypericaceae. While its presence is noted in several species, quantitative data on its yield from these natural sources is not extensively documented in current literature. The following table summarizes the prominent natural sources from which this compound has been isolated.

| Family | Genus | Species | Plant Part | Reference |

| Clusiaceae | Calophyllum | Calophyllum inophyllum | Twigs | [1][2] |

| Clusiaceae | Mammea | Mammea americana | Seeds | [3] |

| Hypericaceae | Hypericum | Hypericum sampsonii | Aerial Part | |

| Hypericaceae | Hypericum | Hypericum japonicum | - |

Note: The lack of quantitative yield data in the existing literature is a notable gap and presents an opportunity for future research in the phytochemical analysis of these plant species.

Biosynthesis of Xanthones

The biosynthesis of the xanthone scaffold in higher plants is a complex process that involves contributions from both the shikimate and acetate pathways. The following diagram illustrates a generalized pathway leading to the formation of the core xanthone structure. The pathway initiates with precursors from primary metabolism, which converge to form a key benzophenone intermediate. This intermediate then undergoes intramolecular oxidative coupling to yield the tricyclic xanthone ring system.

Caption: Generalized biosynthetic pathway of xanthones in plants.

Isolation and Purification of this compound

General Experimental Workflow

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

References

- 1. Cytotoxic prenylated xanthones from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Constituents of Mammea americana L. Part X. The isolation of some mono- and di-hydroxyxanthones. Observations on the synthesis of 1,5-,3,5-,1,6-, and 1,7-dihydroxyxanthone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Two New Xanthones from Calophyllum nodusum (Guttiferae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psasir.upm.edu.my [psasir.upm.edu.my]

- 6. [Xanthones from leaves of Calophyllum inophyllum Linn] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 2-Hydroxyxanthone in Plants: A Technical Guide for Researchers

Abstract

Xanthones are a class of plant secondary metabolites with a wide range of pharmacological activities. Among them, 2-Hydroxyxanthone, a mono-oxygenated xanthone, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in plants, tailored for researchers, scientists, and drug development professionals. The guide details the enzymatic steps from primary metabolic precursors to the core xanthone structure and proposes a putative final step for the formation of this compound. It includes a summary of the key enzymes involved, detailed experimental protocols for their characterization, and a discussion of the signaling pathways that regulate xanthone biosynthesis.

Introduction

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a significant class of phenolic compounds found predominantly in a limited number of plant families, including Clusiaceae, Gentianaceae, and Hypericaceae.[1][2] These compounds exhibit a broad spectrum of biological activities, such as antioxidant, anti-inflammatory, and anticancer effects.[2] this compound is a simple oxygenated xanthone that has been identified in various plant species, including those of the Hypericum and Calophyllum genera.[3][4] While the general pathway for the biosynthesis of the core xanthone structure is relatively well-understood, the specific enzymatic modifications leading to the diverse array of xanthone derivatives, such as this compound, are still an active area of research. This guide aims to consolidate the current knowledge on the biosynthesis of this compound and provide practical methodologies for its further investigation.

The Core Xanthone Biosynthesis Pathway

The biosynthesis of the central xanthone scaffold in plants is a multi-step process that involves the convergence of the shikimate and acetate-malonate pathways.[5][6]

2.1. Precursor Synthesis: The Shikimate and Acetate-Malonate Pathways

The journey to the xanthone core begins with primary metabolites. The shikimate pathway provides the precursor for the B-ring of the xanthone molecule, typically in the form of benzoyl-CoA or its hydroxylated derivatives.[5] Concurrently, the acetate-malonate pathway supplies three molecules of malonyl-CoA, which are utilized to construct the A-ring.[5]

2.2. Formation of the Benzophenone Intermediate

The key step in the formation of the xanthone backbone is the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA. This reaction is catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase. The product of this reaction is a benzophenone intermediate, with 2,4,6-trihydroxybenzophenone being a common initial product.[7]

2.3. Hydroxylation and Oxidative Cyclization to the Xanthone Core

The benzophenone intermediate undergoes further modifications, primarily hydroxylation, to form 2,3′,4,6-tetrahydroxybenzophenone. This crucial intermediate is then subjected to a regioselective intramolecular oxidative C-O phenol coupling reaction to form the tricyclic xanthone core.[7] This cyclization is catalyzed by bifunctional cytochrome P450 enzymes belonging to the CYP81AA subfamily .[8] These enzymes catalyze both the 3'-hydroxylation of 2,4,6-trihydroxybenzophenone and the subsequent cyclization. Depending on the specific CYP81AA enzyme, the cyclization occurs either ortho or para to the newly introduced hydroxyl group, leading to the formation of two primary xanthone core structures: 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone .[8]

Proposed Biosynthesis Pathway of this compound

The direct enzymatic pathway for the synthesis of this compound from the core trihydroxyxanthone structures has not yet been fully elucidated. However, based on the known reactivity of plant enzymes, particularly the promiscuity of cytochrome P450 monooxygenases, a putative pathway can be proposed.[1][9] It is hypothesized that this compound is formed via the hydroxylation of a xanthone precursor at the C-2 position.

3.1. Putative C-2 Hydroxylation

The most probable mechanism for the introduction of a hydroxyl group at the C-2 position of the xanthone core is through the action of a cytochrome P450-dependent monooxygenase (CYP450) . While a specific C-2 hydroxylase for xanthones has not been identified, the broad substrate specificity of many plant CYPs suggests that an existing enzyme, possibly from a family known to be involved in secondary metabolism, could catalyze this reaction.[9] The precursor for this reaction could be one of the core trihydroxyxanthones or a downstream derivative.

Data Presentation

Table 1: Key Enzymes in the Core Xanthone Biosynthesis Pathway

| Enzyme | Abbreviation | Function | Cofactors |

| Benzophenone synthase | BPS | Catalyzes the condensation of benzoyl-CoA and malonyl-CoA to form a benzophenone intermediate. | - |

| Cytochrome P450 81AA subfamily | CYP81AA | Catalyzes the 3'-hydroxylation of the benzophenone intermediate and subsequent regioselective oxidative cyclization to form the trihydroxyxanthone core. | NADPH, O₂ |

Experimental Protocols

The following protocols provide a general framework for the identification and characterization of the putative enzyme responsible for the C-2 hydroxylation of a xanthone precursor.

5.1. Protocol 1: Heterologous Expression and Purification of a Candidate Cytochrome P450

This protocol describes the expression of a candidate plant CYP450 gene in a heterologous system, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, followed by purification of the microsomal fraction containing the enzyme.[5][10]

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Saccharomyces cerevisiae strain (e.g., WAT11)

-

Agro-infiltration or yeast transformation reagents

-

Yeast growth media (e.g., SC-Ura with galactose)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol)

-

Glass beads (0.5 mm)

-

Ultracentrifuge

Procedure:

-

Clone the full-length cDNA of the candidate CYP450 gene into the yeast expression vector.

-

Transform the expression construct into the yeast strain.

-

Grow a pre-culture of the transformed yeast in selective medium with glucose overnight.

-

Inoculate a larger culture with the pre-culture and grow to an OD₆₀₀ of 0.8-1.0.

-

Induce protein expression by pelleting the cells and resuspending in selective medium containing galactose.

-

Incubate for 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by vortexing with glass beads.

-

Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.

-

Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Resuspend the microsomal pellet in a suitable buffer for enzyme assays.

5.2. Protocol 2: In Vitro Enzyme Assay for C-2 Hydroxylase Activity

This protocol outlines a method to test the catalytic activity of the heterologously expressed CYP450 towards a xanthone substrate.[4][11]

Materials:

-

Purified microsomal fraction containing the candidate CYP450

-

NADPH

-

Xanthone substrate (e.g., 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Quenching solution (e.g., ethyl acetate)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Set up the reaction mixture containing the reaction buffer, microsomal protein, and the xanthone substrate.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction for a specific period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., ethyl acetate).

-

Extract the products by vortexing and centrifuging to separate the phases.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the products by HPLC or LC-MS, comparing the retention time and mass spectrum with an authentic standard of this compound.

5.3. Protocol 3: Quantitative Analysis of this compound in Plant Tissues

This protocol describes a method for the extraction and quantification of this compound from plant material.

Materials:

-

Lyophilized and powdered plant tissue

-

Extraction solvent (e.g., methanol or ethanol)

-

Ultrasonic bath or shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC or UPLC-MS system

-

This compound analytical standard

Procedure:

-

Weigh a precise amount of powdered plant tissue.

-

Add a defined volume of extraction solvent.

-

Extract the metabolites using ultrasonication or shaking for a specified time.

-

Centrifuge the mixture to pellet the solid material.

-

Filter the supernatant through a syringe filter.

-

Inject a known volume of the filtered extract into the HPLC or UPLC-MS system.

-

Quantify the amount of this compound by comparing the peak area to a calibration curve generated with the analytical standard.

Signaling Pathways Regulating Xanthone Biosynthesis

The production of secondary metabolites, including xanthones, is tightly regulated by a complex network of signaling pathways in plants. These pathways are often triggered by developmental cues or environmental stresses, both biotic and abiotic.

6.1. Jasmonate and Salicylate Signaling

Two key phytohormones, jasmonic acid (JA) and salicylic acid (SA) , are well-known regulators of plant defense responses and secondary metabolism.[12] Elicitation of plant cell cultures with methyl jasmonate (MeJA) has been shown to induce the accumulation of xanthones in species of Hypericum.[12] The signaling cascades initiated by JA and SA involve a series of transcription factors that can upregulate the expression of biosynthetic genes, including those in the xanthone pathway. The interplay between JA and SA signaling can be synergistic or antagonistic, depending on the specific context and concentrations of the hormones.[13][14]

6.2. Light Signaling

Light is another critical environmental factor that influences the production of secondary metabolites. Different qualities and intensities of light can affect the growth of plants and the accumulation of specific compounds.[3] In Hypericum perforatum, for instance, light conditions have been shown to impact the production of various secondary metabolites.[15] Light signaling pathways, mediated by photoreceptors such as phytochromes and cryptochromes, can modulate the expression of genes involved in the shikimate and phenylpropanoid pathways, thereby influencing the availability of precursors for xanthone biosynthesis.

Visualizations

Caption: General Biosynthesis Pathway of this compound.

Caption: Experimental Workflow for Enzyme Characterization.

Caption: Simplified Signaling Cascade for Xanthone Biosynthesis.

Conclusion

The biosynthesis of this compound in plants follows a pathway that is well-defined up to the formation of the core trihydroxyxanthone structures. The final C-2 hydroxylation step, while not yet enzymatically characterized, is proposed to be catalyzed by a cytochrome P450 monooxygenase. This technical guide provides a comprehensive overview of the known and putative steps in this pathway, along with detailed experimental protocols that can be adapted to identify and characterize the missing enzymatic link. Further research into the specific enzymes and regulatory networks governing the production of this compound will be crucial for its potential applications in medicine and biotechnology. The methodologies and information presented herein are intended to serve as a valuable resource for scientists working to unravel the complexities of xanthone biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro assay for ABA 8'-hydroxylase: implications for improved assays for cytochrome P450 enzymes. | Sigma-Aldrich [sigmaaldrich.com]

- 5. repositum.tuwien.at [repositum.tuwien.at]

- 6. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 8. researchgate.net [researchgate.net]

- 9. Promiscuity, a Driver of Plant Cytochrome P450 Evolution? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. In vitro assay for ABA 8'-hydroxylase: implications for improved assays for cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Does phenotyping of Hypericum secondary metabolism reveal a tolerance to biotic/abiotic stressors? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The outcomes of concentration-specific interactions between salicylate and jasmonate signaling include synergy, antagonism, and oxidative stress leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evolution of jasmonate and salicylate signal crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of different quality of light on growth and production of secondary metabolites in adventitious root cultivation of Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 2-Hydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 2-Hydroxyxanthone. The information is curated to support research and development efforts in medicinal chemistry and pharmacology.

Chemical Structure and Physicochemical Properties

This compound, a member of the xanthone class of organic compounds, possesses a tricyclic ring system. Its formal IUPAC name is 2-hydroxy-9H-xanthen-9-one.[1] The structure consists of a dibenzo-γ-pyrone scaffold with a hydroxyl group substituted at the C-2 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-hydroxyxanthen-9-one | [1] |

| Synonyms | 2-Hydroxy-9H-xanthen-9-one | [1] |

| CAS Number | 1915-98-6 | [1] |

| Molecular Formula | C₁₃H₈O₃ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| Appearance | Yellow powder/solid | [1] |

| Melting Point | 241 - 241.5 °C | [1] |

| Boiling Point | 411.2 ± 24.0 °C (Predicted) | |

| Water Solubility | 0.21 g/L (Predicted) | |

| logP | 3.03 (Predicted) |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features |

| IR (Infrared) | A strong band around 3314 cm⁻¹ corresponding to the O-H stretching vibration, indicating hydrogen bonding. A strong C=O stretching vibration is observed at approximately 1655 cm⁻¹. |

| ¹H NMR | Aromatic protons are expected in the δ 6.0-8.5 ppm range. The exact chemical shifts and coupling constants would be influenced by the substitution pattern. |

| ¹³C NMR | Characteristic signals for the carbonyl carbon (C-9) would appear significantly downfield. Aromatic carbons would resonate in the typical δ 100-160 ppm region. |

| Mass Spec. | The molecular ion peak [M]⁺ is observed at m/z 212. |

Synthesis of this compound

A common synthetic route to this compound involves a three-step process starting from xanthone. This synthesis is crucial for producing the compound for research and development purposes.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of Xanthone to 2-Nitroxanthone

-

Xanthone is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, at a controlled low temperature (e.g., 5°C).

-

The reaction mixture is stirred for a specified period to allow for the selective nitration at the C-2 position.

-

The product, 2-nitroxanthone, is then isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying. A brownish-yellow crystal is typically obtained with a yield of around 69-70%.

Step 2: Reduction of 2-Nitroxanthone to 2-Aminoxanthone

-

2-Nitroxanthone is reduced to 2-aminoxanthone using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.

-

The reaction is typically carried out at an elevated temperature.

-

Upon completion, the reaction mixture is neutralized, and the product is extracted. A pale-yellow solid of 2-aminoxanthone is obtained with a yield of approximately 60-79%.[2]

Step 3: Diazotization and Hydrolysis to this compound

-

2-Aminoxanthone is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to a low temperature (0-5°C).

-

A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

-

The diazonium salt solution is then heated, leading to hydrolysis and the formation of this compound.

-

The resulting white solid product is collected by filtration, washed, and dried, with a reported yield of about 70%.[2]

Biological Activities and Mechanism of Action

Xanthone derivatives are known for their broad spectrum of pharmacological activities.[3] this compound has demonstrated notable antiplasmodial and potential anticancer properties.

Antiplasmodial Activity

This compound has shown promising activity against the malaria parasite, Plasmodium falciparum.

Table 3: Antiplasmodial Activity of this compound

| Organism | Strain | IC₅₀ (µg/mL) | Experimental Method |

| Plasmodium falciparum | 3D7 | 0.44 | Microscopic Method |

-

Parasite Culture: The chloroquine-sensitive 3D7 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. The culture is maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with the culture medium to achieve the desired final concentrations.

-

Assay Procedure: Asynchronous parasite cultures with a parasitemia of 0.5-1% are incubated with various concentrations of this compound in a 96-well microtiter plate for 48 hours in a candle jar, which provides a low-oxygen, high-humidity environment.

-

Data Analysis: After incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined under a light microscope. The number of schizonts per 200 asexual parasites is counted, and the percentage of inhibition of schizont maturation is calculated relative to a drug-free control. The IC₅₀ value is determined by probit analysis.

Cytotoxic Activity and Mechanism of Action

While specific IC₅₀ values for this compound against various cancer cell lines are not extensively reported, the broader class of hydroxyxanthones is known to exhibit significant cytotoxic effects.[4] The primary mechanism of anticancer action for many xanthone derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[4] Inhibition of this enzyme leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5]

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated using a dose-response curve fitting model.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and an ATP-containing reaction buffer.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture and pre-incubated with the enzyme.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined time (e.g., 30 minutes). The reaction is terminated by the addition of a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on a 1% agarose gel.

-

Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA compared to the control without the inhibitor.

Conclusion

This compound is a synthetically accessible compound with significant biological potential, particularly as an antiplasmodial and a potential anticancer agent. Its mechanism of action, likely involving the inhibition of topoisomerase II, makes it an interesting lead compound for further drug development. The detailed protocols provided in this guide are intended to facilitate further research into the pharmacological properties and therapeutic applications of this promising molecule.

References

- 1. ijcea.org [ijcea.org]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Hydroxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxyxanthone (2-hydroxy-9H-xanthen-9-one), a significant organic compound belonging to the xanthone class of molecules. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information herein is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and development of xanthone-based compounds.

Chemical Structure and Properties

-

Molecular Formula: C₁₃H₈O₃[1]

-

Molecular Weight: 212.20 g/mol [1]

-

Appearance: Solid[1]

-

Melting Point: 241 - 241.5 °C[1]

Spectroscopic Data

The following sections detail the key spectroscopic data for this compound, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally verified ¹H and ¹³C NMR dataset for this compound was not found in the immediate search, a 1977 study by Finnegan and Merkel reported recording the NMR spectrum of this compound[2]. Further investigation of this specific publication is recommended to obtain the precise chemical shifts and coupling constants. For illustrative purposes and based on the analysis of related hydroxyxanthone derivatives, the expected spectral features are discussed below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.0 - 7.2 | d | ~2.5 |

| H-3 | 7.2 - 7.4 | dd | ~8.5, 2.5 |

| H-4 | 7.8 - 8.0 | d | ~8.5 |

| H-5 | 7.5 - 7.7 | m | |

| H-6 | 7.3 - 7.5 | m | |

| H-7 | 7.6 - 7.8 | m | |

| H-8 | 8.1 - 8.3 | dd | ~8.0, 1.5 |

| 2-OH | 9.0 - 10.0 | s (broad) |

Note: These are predicted values based on the general chemical shift ranges for aromatic protons in hydroxyxanthones and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~105 |

| C-2 | ~160 |

| C-3 | ~115 |

| C-4 | ~125 |

| C-4a | ~155 |

| C-5 | ~122 |

| C-6 | ~127 |

| C-7 | ~124 |

| C-8 | ~118 |

| C-8a | ~121 |

| C-9 | ~176 |

| C-9a | ~150 |

| C-10a | ~116 |

Note: These are predicted values. The PubChem database indicates a ¹³C NMR spectrum was acquired on a Jeol FX-60 instrument, but the specific data is not publicly available in the database.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is a compilation from studies on various hydroxyxanthone derivatives.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3200 | O-H stretch (hydroxyl group) | Strong, Broad |

| 1650 - 1610 | C=O stretch (γ-pyrone) | Strong |

| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong |

| 1300 - 1200 | C-O-C stretch (ether linkage) | Strong |

| 1200 - 1000 | C-O stretch (hydroxyl group) | Medium |

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) is expected at m/z 212, corresponding to the molecular weight of the compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Interpretation |

| 212 | High | Molecular Ion ([M]⁺)[1] |

| 213 | Moderate | [M+1]⁺ isotope peak[1] |

| 184 | Moderate | [M - CO]⁺[1] |

| 155 | Low | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of hydroxyxanthones, based on methods reported in the literature for similar compounds.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., JEOL 500 MHz or similar).

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used for one-dimensional spectra. For more detailed structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer (e.g., Shimadzu FTIR-8201 PC or similar).

-

Sample Preparation: The solid this compound sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for baseline correction.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation (e.g., Shimadzu-QP 2010S or similar).

-

Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: Electron Impact (EI) is a common ionization method for this type of compound, where high-energy electrons bombard the molecule, causing it to ionize and fragment.

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Relationship between Spectroscopic Data and Molecular Structure

This diagram shows how different spectroscopic techniques provide complementary information to determine the structure of this compound.

References

In-Depth Technical Guide to the Solubility of 2-Hydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxyxanthone (2-hydroxy-9H-xanthen-9-one), a member of the xanthone class of organic compounds. Due to a notable scarcity of specific quantitative solubility data for this compound in publicly available literature, this document focuses on delivering a robust theoretical and practical framework for researchers. This includes collating available qualitative and predicted solubility data, presenting comparative data for the parent compound xanthone, and providing detailed experimental protocols for the determination of solubility in various solvents.

Introduction to this compound and its Solubility

This compound is a polycyclic aromatic compound featuring a xanthene core with a ketone group and a hydroxyl substituent. This structure imparts a degree of polarity and the capacity for hydrogen bonding, which are critical determinants of its solubility profile. Xanthones as a class are generally characterized by their low solubility in water and better solubility in organic solvents of varying polarities, from nonpolar solvents like hexane to more polar ones like methanol.[1][2][3] Understanding the solubility of this compound is fundamental for a multitude of applications, including its extraction and purification, formulation into pharmaceutical dosage forms, and the design of in vitro and in vivo biological assays.

Solubility Data

This compound

Direct experimental, quantitative solubility data for this compound in a range of organic solvents remains largely unreported in peer-reviewed literature. The following table summarizes the available predicted and qualitative data.

| Solvent | Solvent Type | Solubility | Reference / Remarks |

| Water | Polar Protic | 0.21 g/L | Predicted by ALOGPS.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Used as a solvent for in vitro antimalarial assays. [ ] |

Xanthone (Parent Compound) for Comparison

To provide a practical baseline for estimating the solubility of this compound, the following table presents available solubility data for the parent compound, xanthone (9H-xanthen-9-one). The presence of the hydroxyl group in this compound is expected to increase its polarity and potential for hydrogen bonding, which may lead to different solubility values compared to xanthone.

| Solvent | Solvent Type | Solubility (at 25°C unless specified) | Reference / Remarks |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 39 mg/mL | Warmed with 50°C water bath. [ ] |

| Ethanol | Polar Protic | 1 mg/mL | Warmed with 50°C water bath. [ ] |

| Water | Polar Protic | Insoluble / Partly Soluble | [ , ] |

| Chloroform | Polar Aprotic | Slightly Soluble | [ ] |

| Hot Toluene | Aromatic | Soluble | [ ] |

| Ether | Polar Aprotic | Slightly Soluble | [ ] |

| Hot Alcohol | Polar Protic | Soluble | [ ] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound, the following generalized experimental protocols, based on the widely accepted shake-flask method, are provided. These can be adapted for various organic solvents.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg or better)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC system)

Experimental Workflow Diagram

Detailed Methodologies

3.3.1. Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 298.15 K / 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

3.3.2. Sample Processing

-

After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to remove any remaining solid microparticles.

3.3.3. Quantification of Solute

Two common methods for quantification are gravimetric analysis and spectroscopic/chromatographic analysis.

A. Gravimetric Method

-

Accurately weigh a clean, empty container (e.g., a petri dish or aluminum pan).

-

Transfer a known volume of the filtered saturated solution into the weighed container.

-

Allow the solvent to evaporate completely in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once a constant weight is achieved, re-weigh the container with the dried solute residue.

-

The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.

B. UV-Vis Spectrophotometry or HPLC Method This method is suitable for compounds with a chromophore, such as this compound.

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the desired solvent with accurately known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer, or analyze by HPLC and record the peak area.

-

Plot a graph of absorbance/peak area versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance or analyze the diluted sample by HPLC under the same conditions as the standards.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

-

Conclusion

References

The Discovery and History of 2-Hydroxyxanthone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyxanthone, a naturally occurring phenolic compound belonging to the xanthone class, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of relevant signaling pathways. This document consolidates current knowledge to facilitate further investigation into the therapeutic potential of this intriguing molecule.

Introduction

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in nature, particularly in higher plants and fungi.[1] The xanthone nucleus, with its planar tricyclic system, serves as a "privileged structure" in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2] The biological effects of xanthones are often dictated by the nature and position of substituent groups on the dibenzo-γ-pyrone core.

This compound (chemical formula C₁₃H₈O₃) is a simple oxygenated xanthone that has been identified in various natural sources and has also been the subject of synthetic and biological studies.[3] This guide will delve into the historical milestones of its discovery, the evolution of its chemical synthesis, its physicochemical properties, and its biological activities, with a focus on anticancer and antioxidant effects.

Discovery and History

The first reported natural occurrence of this compound is attributed to Finnegan and Bachman in 1965, who isolated it from the plant Hypericum sampsonii.[4] This discovery laid the foundation for subsequent investigations into its presence in other plant species, such as Hypericum japonicum.[3]

The synthesis of the broader xanthone scaffold dates back to 1892, with early methods developed by Michael and Kostanecki.[5] However, these initial synthetic routes were often plagued by low yields due to unfavorable side reactions.[5] Over the decades, significant advancements have been made in the synthesis of xanthone derivatives, including this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₃ | PubChem[3] |

| Molecular Weight | 212.20 g/mol | PubChem[3] |

| CAS Number | 1915-98-6 | PubChem[3] |

| Appearance | Solid | PubChem[3] |

| Melting Point | 241 - 241.5 °C | PubChem[3] |

| XLogP3 | 2.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Chemical Synthesis

Several synthetic routes to this compound have been reported. Two prominent methods are detailed below.

Synthesis from Xanthone via Nitration, Reduction, and Diazotization

This multi-step synthesis utilizes xanthone as the starting material.

Experimental Protocol:

-

Step 1: Synthesis of 2-Nitroxanthone

-

Conduct the nitration of xanthone with concentrated nitric acid at 5°C.

-

This method, adapted from No K, Noh Y, and Firdaus, yields a brownish-yellow crystal.[5]

-

The product can be characterized using UV-Vis and IR spectroscopy.

-

-

Step 2: Synthesis of 2-Aminoxanthone

-

Reduce the 2-nitroxanthone using SnCl₂·2H₂O in the presence of hydrochloric acid.

-

This step produces 2-aminoxanthone as a pale-yellow solid.[5]

-

-

Step 3: Synthesis of this compound

-

React 2-aminoxanthone with sodium nitrite (NaNO₂) and hydrochloric acid to form a diazonium salt.

-

Hydrolyze the resulting diazonium salt to yield this compound as a white solid.[5]

-

The final product can be purified by chromatography methods such as thin-layer chromatography and vacuum liquid chromatography.[5]

-

Table 2: Yields for the Synthesis of this compound from Xanthone

| Reaction Step | Product | Yield (%) |

| Nitration of xanthone | 2-Nitroxanthone | 69.71 |

| Reduction of 2-nitroxanthone | 2-Aminoxanthone | 60.60 |

| Diazotization and hydrolysis of 2-aminoxanthone | This compound | 69.81 |

| Overall Yield | This compound | 38.35 |

Data sourced from a study on the synthesis of this compound for antimalarial drug development.[5]

Synthesis using Eaton's Reagent

General Experimental Protocol:

-

Mix the appropriate 2-hydroxybenzoic acid derivative (1 equivalent) and a suitable phenol partner (1-1.5 equivalents).

-

Add Eaton's reagent to the mixture.

-

Heat the reaction mixture, typically at 80-85°C, for a period of 1-3 hours.[6][7]

-

After cooling, pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water until neutral, and dry.

-

Purify the crude product using techniques such as preparative thin-layer chromatography or column chromatography.[6]

Below is a diagram illustrating the general workflow for the synthesis of hydroxyxanthones.

Biological Activities and Mechanisms of Action

This compound and its derivatives have been investigated for a range of biological activities.

Anticancer Activity

Hydroxyxanthones have demonstrated cytotoxic effects against various cancer cell lines.[8] While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively reported in the reviewed literature, data for closely related hydroxyxanthones are presented in Table 3.

Table 3: Cytotoxicity of Selected Hydroxyxanthones against Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Source |

| 1-Hydroxyxanthone | T47D (Breast Cancer) | 248.82 | [9] |

| 3-Hydroxyxanthone | T47D (Breast Cancer) | 100.19 | [9] |

| 1,3-Dihydroxyxanthone | T47D (Breast Cancer) | 137.24 | [9] |

| 1,3,6-Trihydroxyxanthone | T47D (Breast Cancer) | 121.89 | [9] |

| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast Cancer) | 184 ± 15 | [5] |

| 1,3,8-Trihydroxyxanthone | WiDr (Colon Cancer) | 254 ± 15 | [5] |

| 1,3,8-Trihydroxyxanthone | HeLa (Cervical Cancer) | 277 ± 9 | [5] |

| 1,7-Dihydroxyxanthone | HepG2 (Liver Cancer) | 13.2 | [7] |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Cancer) | 9.18 | [7] |

Mechanism of Action: Topoisomerase II Inhibition

A key mechanism underlying the anticancer activity of many xanthones is the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription in cancer cells.[5][8] By intercalating into the DNA cleavage sites, hydroxyxanthones can stabilize the DNA-topoisomerase II complex, leading to DNA strand breaks and ultimately apoptosis.[5][8] The inhibition of topoisomerase II can trigger downstream signaling pathways, including the activation of DNA damage response (DDR) pathways involving ATM and ATR kinases, which in turn activate checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M phase.[2][10]

Other Signaling Pathways

Xanthones have been shown to modulate other critical signaling pathways in cancer cells, including:

-

NF-κB Pathway: Some xanthones can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[6][11]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, can also be modulated by xanthones.[12][13]

Antioxidant Activity

The phenolic hydroxyl groups on the xanthone scaffold are key to their antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol.

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 100 µg/mL).

-

In a 96-well plate or cuvettes, mix a specific volume of each concentration of the test compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm using a UV-Vis spectrophotometer.

-

A blank containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

Table 4: Antioxidant Activity of Selected Hydroxyxanthones

| Compound | DPPH IC₅₀ (µM) | Source |

| 1,6-Dihydroxyxanthone | 349 ± 68 | [5] |

| 1,3,8-Trihydroxyxanthone | > 500 | [5] |

| 1,5,6-Trihydroxyxanthone | > 500 | [5] |

Note: Specific DPPH IC₅₀ data for this compound was not found in the reviewed literature.

Antimalarial Activity

This compound has been evaluated for its in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.

Table 5: Antimalarial Activity of this compound

| Compound | Parasite Strain | IC₅₀ (µg/mL) | Source |

| This compound | Plasmodium falciparum (3D7) | 0.44 | [5] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a naturally occurring compound with a rich history of chemical synthesis and a promising profile of biological activities. Its potential as an anticancer and antioxidant agent warrants further investigation. This technical guide has provided a consolidated resource for researchers, summarizing the key historical aspects, physicochemical properties, synthetic methodologies, and biological data related to this compound. The detailed experimental protocols and pathway diagrams are intended to serve as a practical tool for future studies aimed at elucidating the full therapeutic potential of this and other related xanthone derivatives. Further research is encouraged to determine the specific cytotoxic and antioxidant capacities of this compound against a broader range of targets and to explore its in vivo efficacy and safety.

References

- 1. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H8O3 | CID 74708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 8. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dpph assay ic50: Topics by Science.gov [science.gov]

- 10. Synthesis of new xanthone analogues and their biological activity test--cytotoxicity, topoisomerase II inhibition, and DNA cross-linking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A natural xanthone suppresses lung cancer growth and metastasis by targeting STAT3 and FAK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2',5'-Dihydroxychalcone-induced glutathione is mediated by oxidative stress and kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Hydroxyxanthone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The xanthone scaffold, a dibenzo-γ-pyrone framework, represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. Among these, 2-hydroxyxanthone and its derivatives have garnered significant attention for their potent biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Anticancer Activity

Hydroxyxanthone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The position and number of hydroxyl groups on the xanthone core play a crucial role in determining their anticancer efficacy.

Quantitative Anticancer Activity Data

The anticancer potential of xanthone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of the cancer cell growth. A lower IC50 value indicates a more potent anticancer agent.[1][2][3]

| Compound | Cell Line | IC50 (µM) | Reference |

| Xanthone | T47D | 194.34 | [1][2] |

| 1-Hydroxyxanthone | T47D | 248.82 | [1][2] |

| 3-Hydroxyxanthone | T47D | 100.19 | [1][2] |

| 1,3-Dihydroxyxanthone | T47D | 137.24 | [1][2] |

| 3,6-Dihydroxyxanthone | T47D | 170.20 | [1] |

| 1,3,6-Trihydroxyxanthone | T47D | 121.89 | [1] |

| 1-Hydroxyxanthone | NIH3T3 (Normal) | 22.42 | [1] |

| 1,3-Dihydroxyxanthone | NIH3T3 (Normal) | 66.58 | [1] |

| 1,3,6-Trihydroxyxanthone | NIH3T3 (Normal) | 456.89 | [1] |

| Xanthone | HepG2 | 85.3 | [3] |

| 1-Hydroxyxanthone | HepG2 | 43.2 | [3] |

| 3-Hydroxyxanthone | HepG2 | 85.3 | [3] |

| 1,3-Dihydroxyxanthone | HepG2 | 71.4 | [3] |

| 1,6-Dihydroxyxanthone | HepG2 | 40.4 | [3] |

| 1,7-Dihydroxyxanthone | HepG2 | 13.2 | [3] |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | 9.18 | [3] |

| Trihydroxyxanthone 3a | MCF-7 | 184 ± 15 | [4] |

| Trihydroxyxanthone 3a | WiDr | 254 ± 15 | [4] |

| Trihydroxyxanthone 3a | HeLa | 277 ± 9 | [4] |

| Trihydroxyxanthone 3a | Vero (Normal) | 3395 ± 435 | [4] |

Antimicrobial Activity

Xanthone derivatives have shown promising activity against a range of pathogenic bacteria. Their mechanism of action is believed to involve the disruption of bacterial cell walls and inhibition of DNA synthesis.[5]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| XT42 (n=2) | S. aureus ATCC 29213 | 0.195 | [5] |

| XT17 (n=3) | S. aureus ATCC 29213 | 0.098 | [5] |

| XT43 (n=4) | S. aureus ATCC 29213 | 0.098 | [5] |

| XT44 (n=6) | S. aureus ATCC 29213 | 0.195 | [5] |

| XT45 (n=8) | S. aureus ATCC 29213 | 0.39 | [5] |

| XT42 (n=2) | E. coli ATCC 25922 | 3.125 | [5] |

| XT17 (n=3) | E. coli ATCC 25922 | 1.56 | [5] |

| XT43 (n=4) | E. coli ATCC 25922 | 1.56 | [5] |

| XT44 (n=6) | E. coli ATCC 25922 | 6.25 | [5] |

| XT45 (n=8) | E. coli ATCC 25922 | 12.5 | [5] |

Antioxidant Activity

Many hydroxyxanthone derivatives are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases.

Quantitative Antioxidant Activity Data

The antioxidant capacity is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often presented as IC50 values.

| Compound | DPPH Scavenging IC50 (µM) | Reference |

| Dihydroxyxanthone 3b | 349 ± 68 | [4] |

| Trihydroxyxanthone 3a | 653 ± 53 | [4] |

| Trihydroxyxanthone 3c | 524 ± 72 | [4] |

| Butylated hydroxytoluene (BHT) | 40 ± 4 | [4] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] It is based on the principle that viable cells with active metabolism can convert the yellow MTT into a purple formazan product.[7]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for the desired period.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

MTT Assay Workflow

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension by comparing its turbidity to McFarland standards.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a liquid growth medium in a 96-well plate.[8]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the specific bacterium.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][8]

Broth Microdilution Workflow

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[9]

Protocol:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).[10] Prepare various concentrations of the test compound.

-

Reaction Mixture: Mix the test compound solution with the DPPH working solution.[10]

-

Incubation: Incubate the mixture in the dark for a set time (e.g., 30 minutes).[10]

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.[4][10]

-

Calculation: The percentage of DPPH scavenging activity is calculated based on the reduction in absorbance compared to a control.

Inhibition of Nitric Oxide Production Assay

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[11]

-

Nitrite Measurement: The amount of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[12]

-

Absorbance Reading: Mix the cell culture medium with the Griess reagent, incubate at room temperature for 10 minutes, and measure the absorbance at 540 nm.[11][12]

-

Quantification: The quantity of nitrite is determined from a sodium nitrite standard curve.[12]

Signaling Pathways

While the precise signaling pathways modulated by this compound derivatives are still under investigation, related compounds like hydroxychalcones have been shown to exert their effects through the modulation of key cellular signaling cascades. These pathways are likely relevant to the biological activities of hydroxyxanthones as well.

One proposed mechanism involves the activation of the NF-E2-related factor 2 (Nrf2) pathway and the mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38MAPK.[13] Activation of these pathways can lead to an increase in cellular glutathione (GSH) levels, a critical antioxidant, and the expression of other protective genes.

Potential Signaling Pathways

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. The data summarized herein highlights their potential as anticancer, antimicrobial, and antioxidant agents. Further research is warranted to fully elucidate their mechanisms of action, identify the most potent derivatives, and explore their therapeutic potential in preclinical and clinical settings. The detailed experimental protocols and visualized workflows provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. ijcea.org [ijcea.org]

- 2. researchgate.net [researchgate.net]

- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2',5'-Dihydroxychalcone-induced glutathione is mediated by oxidative stress and kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Hydroxyxanthone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyxanthone is a naturally occurring organic compound belonging to the xanthone class of polyphenols. Xanthones, characterized by their tricyclic xanthen-9-one core structure, are widely distributed in higher plants and fungi and have garnered significant interest in the scientific community due to their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, summarizing key research findings, quantitative data, and experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Therapeutic Areas and Mechanisms of Action

Research into the biological activities of xanthones, including this compound, has revealed their potential in several therapeutic areas, primarily centered around their anticancer, antioxidant, and enzyme inhibitory properties. The planar structure of the xanthone scaffold allows for intercalation into DNA and interaction with various protein targets.[3][4]

Anticancer Activity

Hydroxyxanthones have demonstrated significant potential as anticancer agents, with their mechanism of action attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[2][4]

Potential Targets and Mechanisms:

-

Topoisomerase II Inhibition: The fused aromatic ring system of hydroxyxanthones is similar to that of known DNA intercalators and topoisomerase II inhibitors like doxorubicin.[3][4] These compounds are believed to intercalate into DNA at the cleavage sites of topoisomerase II, stabilizing the enzyme-DNA complex and leading to cell death.[3]

-

Caspase Activation: Hydroxyxanthones can induce apoptosis by stimulating the activity of caspases, a family of proteases that play a crucial role in programmed cell death.[3]

-

Signaling Pathway Modulation:

-

NF-κB Pathway Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, cell survival, and proliferation. Some studies on related hydroxy-compounds suggest that they can inhibit the NF-κB pathway, leading to decreased expression of pro-survival genes and induction of apoptosis in cancer cells.[3][5]

-

GSK-3β/β-catenin/c-Myc Pathway: While not directly demonstrated for this compound, other xanthone derivatives have been shown to affect the GSK-3β/β-catenin/c-Myc pathway, which is involved in cell cycle regulation and proliferation.

-

Quantitative Data on Anticancer Activity of Hydroxyxanthones:

| Compound | Cell Line | IC50 (µM) | Reference |

| Hydroxyxanthone 3a | MCF-7 (Breast Cancer) | 184 ± 15 | [1] |

| Hydroxyxanthone 3c | WiDr (Colon Cancer) | 209 ± 4 | [1] |

| Hydroxyxanthone 3c | HeLa (Cervical Cancer) | 241 ± 13 | [1] |

| This compound | Plasmodium falciparum 3D7 | 0.44 µg/mL | [6] |

Note: Data for specific hydroxyxanthone derivatives are provided as illustrative examples due to the limited availability of IC50 values for this compound in the context of cancer.

Enzyme Inhibition

This compound and its derivatives have been investigated for their ability to inhibit various enzymes, suggesting their potential in managing metabolic disorders.

Potential Enzyme Targets:

-

α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia. Studies on alkoxy-substituted derivatives of this compound have demonstrated their inhibitory activity against both α-glucosidase and α-amylase.[7]

Quantitative Data on Enzyme Inhibition by this compound Derivatives:

| Compound | Enzyme | IC50 (µM) | Reference |

| 2-((4-chlorophenyl)-2-oxoethoxy)-9H-xanthen-9-one (6c) | α-Glucosidase | 16.0 ± 0.03 | [7] |

| 2-(allyloxy)-9H-xanthen-9-one (6d) | α-Glucosidase | > 400 | [7] |

Antioxidant Activity

The phenolic hydroxyl group in this compound confers antioxidant properties, enabling it to scavenge free radicals and potentially mitigate oxidative stress-related diseases.

Mechanism of Action:

-

Free Radical Scavenging: this compound can donate a hydrogen atom from its hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reaction. The resulting xanthone radical is stabilized by resonance.

-

Nrf2/ARE Pathway Activation: The Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) signaling pathway is a major regulator of cellular antioxidant defenses. Some xanthones have been shown to activate this pathway, leading to the upregulation of antioxidant and detoxification enzymes.[8]

Quantitative Data on Antioxidant Activity of Hydroxyxanthones:

| Compound | Assay | IC50 (µM) | Reference |

| Dihydroxyxanthone 3b | DPPH Radical Scavenging | 349 ± 68 | [1] |

| Trihydroxyxanthone 3a | DPPH Radical Scavenging | 653 ± 53 | [1] |

| Trihydroxyxanthone 3c | DPPH Radical Scavenging | 524 ± 72 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the validation and replication of research findings. Below are generalized methodologies for key experiments cited in the context of hydroxyxanthone research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the free radical scavenging activity of a compound.[1][9]

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol (typically 100 µM).

-

In a 96-well plate, add a specific volume of each this compound dilution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100